5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
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Description
5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H19BrN2O4S and its molecular weight is 475.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to have nanomolar activity against thePI3K . PI3K is a family of intracellular signal transducer enzymes involved in functions like cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Similar compounds inhibit the activity of pi3k . Inhibition of PI3K can lead to a decrease in the intracellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K. This can affect various downstream pathways, leading to changes in cellular functions .
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR pathway , given its potential inhibition of PI3K . This pathway is crucial for many cellular functions, including cell growth and survival. Inhibition of PI3K can lead to reduced activation of AKT and mTOR, potentially affecting cell proliferation and survival .
Pharmacokinetics
Similar compounds are reported to be orally bioavailable , suggesting that the compound might also have good oral bioavailability
Result of Action
Given its potential inhibition of pi3k, it could lead to changes in cell proliferation and survival, potentially making it useful for conditions where these processes are dysregulated, such as in cancer .
Biological Activity
5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article analyzes the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H19BrN2O4S with a molecular weight of 475.4 g/mol. The compound features a furan ring and an isoquinoline moiety, which are critical in its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H19BrN2O4S |
Molecular Weight | 475.4 g/mol |
CAS Number | 954708-14-6 |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may exert its effects through non-covalent interactions such as hydrogen bonding and hydrophobic effects. The presence of the tosyl group suggests potential for nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that they could inhibit the growth of various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness against pathogens.
Anticancer Properties
Isoquinoline derivatives have been explored for their anticancer properties. A study highlighted that compounds with similar structures could induce apoptosis in cancer cells and inhibit tumor growth in vivo. The presence of the furan and tosyl groups may enhance these effects by interacting with cellular targets involved in cancer progression.
Anti-inflammatory Effects
Compounds derived from isoquinolines have shown promise in reducing inflammation. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines. Although direct studies on this compound are lacking, its structural components suggest a potential for anti-inflammatory activity.
Case Studies
- Antimicrobial Study : A related isoquinoline derivative was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
- Anticancer Research : In a study involving a series of isoquinoline analogs, one compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines (e.g., HeLa and MCF-7). This suggests that similar compounds may also exhibit comparable activity.
- Inflammation Model : An investigation into the anti-inflammatory properties of isoquinoline derivatives revealed a reduction in TNF-alpha levels by approximately 50% at a concentration of 25 µM.
Properties
IUPAC Name |
5-bromo-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-14-2-6-18(7-3-14)29(26,27)24-11-10-15-4-5-17(12-16(15)13-24)23-21(25)19-8-9-20(22)28-19/h2-9,12H,10-11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAKTXBWWFIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.